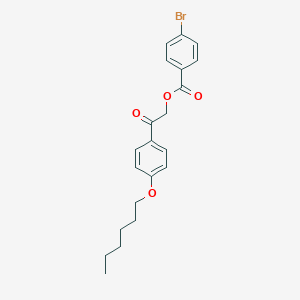
N'-(1-phenylpropylidene)octanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1-phenylpropylidene)octanohydrazide, also known as PPOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPOH is a hydrazide derivative that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.
Applications De Recherche Scientifique
N'-(1-phenylpropylidene)octanohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, this compound has been studied for its potential use as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of N'-(1-phenylpropylidene)octanohydrazide is not fully understood, but it has been found to act as a reactive oxygen species scavenger, inhibiting oxidative stress and inflammation. This compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. Additionally, this compound has been found to modulate the expression of various genes involved in inflammation and cell growth.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to modulate the expression of various genes involved in inflammation and cell growth. In animal studies, this compound has been found to reduce inflammation, oxidative stress, and neuronal damage. This compound has also been found to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(1-phenylpropylidene)octanohydrazide in lab experiments is its ability to inhibit oxidative stress and inflammation, which are common factors in various diseases and conditions. This compound has also been found to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N'-(1-phenylpropylidene)octanohydrazide, including further investigation of its mechanism of action and its potential applications in medicine, agriculture, and materials science. Additional studies are needed to determine the optimal dosage and administration of this compound for various conditions. Future studies may also focus on the development of novel this compound derivatives with improved solubility and efficacy.
Conclusion
In conclusion, this compound is a hydrazide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been found to possess several biochemical and physiological effects. This compound has potential applications in medicine, agriculture, and materials science, and further studies are needed to determine its optimal dosage and administration for various conditions.
Méthodes De Synthèse
N'-(1-phenylpropylidene)octanohydrazide can be synthesized through various methods, including the reaction of 1-phenyl-1-propanone with hydrazine hydrate and octanoic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. Other methods of synthesis include the reaction of 1-phenyl-1-propanone with octanoyl chloride and hydrazine hydrate or the reaction of 1-phenyl-1-propanone with octanoic acid hydrazide.
Propriétés
Formule moléculaire |
C17H26N2O |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-[(E)-1-phenylpropylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O/c1-3-5-6-7-11-14-17(20)19-18-16(4-2)15-12-9-8-10-13-15/h8-10,12-13H,3-7,11,14H2,1-2H3,(H,19,20)/b18-16+ |
Clé InChI |
GRZXLJNFRCEAEE-FBMGVBCBSA-N |
SMILES isomérique |
CCCCCCCC(=O)N/N=C(\CC)/C1=CC=CC=C1 |
SMILES |
CCCCCCCC(=O)NN=C(CC)C1=CC=CC=C1 |
SMILES canonique |
CCCCCCCC(=O)NN=C(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)
![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)




![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)


